2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine
Overview
Description
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is an organic compound with the molecular formula C12H18N2O3S. This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an ethanamine chain. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenethylamine , have been found to interact with the central nervous system, specifically binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it may interact with its targets by regulating monoamine neurotransmission . This interaction could result in changes in neuronal signaling, potentially influencing mood, cognition, and behavior.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . This suggests that {2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}amine hydrochloride may also influence these pathways, potentially affecting downstream effects related to mood, cognition, and behavior.
Pharmacokinetics
The structure-activity relationship (sar) of similar compounds suggests that slight alterations in the chemical structure of the parent molecule can improve the pharmacokinetic properties of the drug .
Result of Action
Based on its structural similarity to phenethylamine, it may have effects on mood, cognition, and behavior through its potential regulation of monoamine neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
Sulfonylphenyl derivatives: Compounds with a sulfonyl group attached to a phenyl ring.
Ethanamine derivatives: Compounds with an ethanamine chain.
Uniqueness
2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is unique due to the combination of its morpholine ring, sulfonyl group, and ethanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14;/h1-4H,5-10,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWVWLUIIPMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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